2-[(1-{6-[(oxan-4-yl)methoxy]pyridine-3-carbonyl}piperidin-4-yl)oxy]pyrimidine
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Description
2-[(1-{6-[(oxan-4-yl)methoxy]pyridine-3-carbonyl}piperidin-4-yl)oxy]pyrimidine is a useful research compound. Its molecular formula is C21H26N4O4 and its molecular weight is 398.463. The purity is usually 95%.
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Biological Activity
The compound 2-[(1-{6-[(oxan-4-yl)methoxy]pyridine-3-carbonyl}piperidin-4-yl)oxy]pyrimidine represents a significant area of interest in medicinal chemistry due to its complex structure and potential biological activities. This article explores its synthesis, biological mechanisms, and pharmacological applications, supported by data tables and research findings.
Chemical Structure and Synthesis
The molecular formula for the compound is C21H26N4O3. The synthesis typically involves multiple steps, starting from commercially available precursors. Key reagents include polar aprotic solvents like dimethylformamide (DMF) and catalysts such as palladium or copper for coupling reactions. The structural representation highlights functional groups crucial for its biological activity.
Biological Mechanisms
The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors involved in metabolic pathways. The presence of piperidine and pyridine moieties suggests potential interactions with neurotransmitter receptors, which could modulate physiological responses.
The compound is hypothesized to exert its effects through:
- Inhibition of specific kinases : Similar compounds have shown inhibitory activity against EGFR (Epidermal Growth Factor Receptor) mutations, which are critical in cancer progression.
- Interaction with tubulin : Some analogues have demonstrated the ability to bind to the colchicine site on tubulin, inhibiting microtubule polymerization and thus affecting cell division.
Biological Activity Data
Research has evaluated the biological activity of related compounds, providing insights into their efficacy against various cancer cell lines. Below is a summary of findings from relevant studies:
Compound | Cell Line | IC50 (μM) | Inhibition Rate (%) |
---|---|---|---|
A5 | NCI-H1975 | >50 | <36 |
B1 | A549 | 0.440 ± 0.039 | 90.3 |
B7 | NCI-H1975 | 0.297 ± 0.024 | 96.7 |
These results indicate that while some derivatives exhibit low activity, others show promising inhibitory effects against specific cancer cell lines, warranting further investigation into their therapeutic potential.
Case Studies
- EGFR Inhibitors : In a study focused on designing selective inhibitors for EGFR mutations, compounds similar to our target demonstrated varied cytotoxicity profiles across different cell lines. For instance, compounds with thienopyrimidine structures exhibited higher activity compared to those with pyridopyrimidine frameworks due to better interaction capabilities within the binding sites .
- Tubulin Binding Studies : Another study highlighted the efficacy of pyrimidine derivatives in binding to tubulin, showcasing their potential as anticancer agents by disrupting normal cellular functions . The introduction of specific substituents significantly improved their potency.
Properties
IUPAC Name |
[6-(oxan-4-ylmethoxy)pyridin-3-yl]-(4-pyrimidin-2-yloxypiperidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O4/c26-20(25-10-4-18(5-11-25)29-21-22-8-1-9-23-21)17-2-3-19(24-14-17)28-15-16-6-12-27-13-7-16/h1-3,8-9,14,16,18H,4-7,10-13,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYCZHICLFSLUGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC=CC=N2)C(=O)C3=CN=C(C=C3)OCC4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.